5,8-Difluoroquinoline
Overview
Description
5,8-Difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅F₂N. It is a derivative of quinoline, where fluorine atoms are substituted at the 5th and 8th positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoline typically involves the direct fluorination of quinoline derivatives. One common method is the electrophilic substitution reaction, where quinoline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. This reaction can yield a mixture of fluorinated quinolines, including this compound .
Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives. For example, 5,8-dichloroquinoline can be treated with a fluoride source like potassium fluoride in a polar aprotic solvent to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of fluorinating agents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be displaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the presence of fluorine atoms may influence the reactivity and selectivity of these reactions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride, sodium methoxide, and primary amines in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents in solvents such as acetic acid or sulfuric acid.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and halide sources in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
5,8-Difluoroquinoline has several scientific research applications:
Medicinal Chemistry: Due to its structural similarity to bioactive compounds, it is explored for potential antibacterial, antifungal, and antiviral properties
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,6-Difluoroquinoline
- 6,7-Difluoroquinoline
Uniqueness
5,8-Difluoroquinoline is unique due to the specific positioning of fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different selectivity and potency in various applications .
Properties
IUPAC Name |
5,8-difluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGDURZULGJEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168116 | |
Record name | 5,8-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-32-1 | |
Record name | 5,8-Difluoroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16650-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-Difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-DIFLUOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 5,8-difluoroquinoline?
A1: The research primarily investigates the "methoxydefluorination" process of various difluoroquinolines, including this compound, when they react with sodium methoxide. The study found that the reaction's regioselectivity, meaning which fluorine atom gets preferentially substituted by the methoxy group, in this compound is primarily controlled by enthalpy factors []. This means the reaction pathway leading to the most stable product is favored. The study also established a correlation between the activity of different reaction centers in the molecule and the calculated stability of reaction intermediates, providing insights into the reaction mechanism.
Q2: How does computational chemistry contribute to understanding the reactivity of this compound in this context?
A2: The researchers utilized computational chemistry to model the reaction between this compound and a hydroxide anion (used as a model nucleophile representing sodium methoxide) []. By employing ab initio calculations at the RHF/6-31G* level of theory, they could predict the relative stabilities and electronic structures of the intermediate complexes formed during the reaction. The computational results corroborated the experimental findings, confirming that the observed regioselectivity aligns with the formation of the most stable reaction intermediate. This approach exemplifies how computational modeling can be a powerful tool to rationalize and predict chemical reactivity.
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